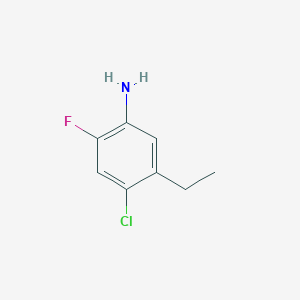
4-Chloro-5-ethyl-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H9ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethyl, and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nitration of a precursor compound followed by reduction to introduce the amino group. Another method includes direct nucleophilic substitution reactions where halogenated precursors are reacted with appropriate nucleophiles under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed amination reactions are employed to introduce the amino group efficiently. The reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
4-Chloro-5-ethyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Chloro-5-ethyl-2-fluoroaniline exerts its effects involves interactions with specific molecular targets. For instance, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the chlorine and ethyl groups.
2-Fluoroaniline: Another isomer with the fluorine atom in a different position.
4-Chloro-2-fluoroaniline: Similar but with different substitution patterns .
Uniqueness
4-Chloro-5-ethyl-2-fluoroaniline is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties.
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
4-chloro-5-ethyl-2-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2,11H2,1H3 |
InChI Key |
CWIZADYYNUWHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


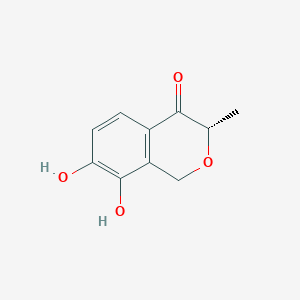

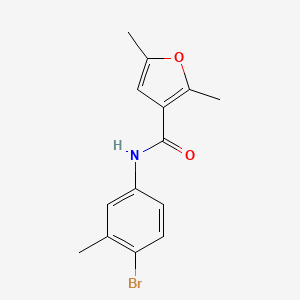
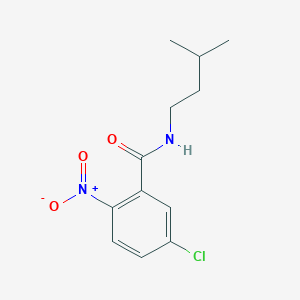
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
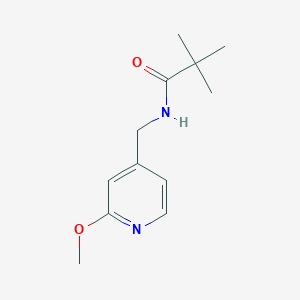
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
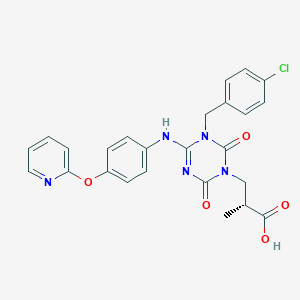

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)

![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
